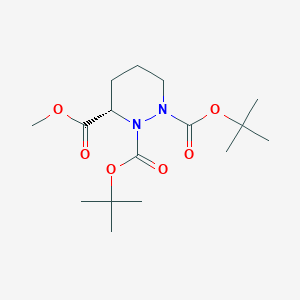
(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester 3-methyl ester
概要
説明
This compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms. The “tetrahydro” prefix suggests that the pyridazine ring is fully saturated, meaning it contains no double bonds. The molecule also contains three carboxylic acid groups, two of which are esterified with tert-butyl groups and one with a methyl group .
Molecular Structure Analysis
The molecular structure would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, in which the ester bond is broken to yield a carboxylic acid and an alcohol . The reaction conditions (acidic or basic) can influence the specific products of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the ester groups might make it somewhat polar, influencing its solubility in different solvents . The exact properties would need to be determined experimentally .科学的研究の応用
1. Divergent Synthesis and Reaction Mechanisms
- Researchers have explored the divergent and solvent-dependent reactions of related diaza-dienes with enamines, leading to the synthesis of various compounds including pyridazines (Rossi et al., 2007). These studies offer insights into reaction mechanisms that could be applicable to compounds like (S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester 3-methyl ester.
2. Cycloaddition of Azodicarboxylates to Vinyl Heterocycles
- The synthesis of annulated pyridazines via cycloaddition of azodicarboxylates to vinyl heterocycles provides foundational knowledge for synthesizing complex pyridazine derivatives (Jones & Rafferty, 1979).
3. Unconventional Reaction Outcomes in Hydrazination
- Studies have observed unexpected outcomes in the hydrazination of certain esters, leading to the formation of compounds like pyridine-3-carboxylic acid hydrazide, which could inform the manipulation of similar compounds (Nordin et al., 2016).
4. Formation of Highly Substituted Pyridine and Pyrrole Derivatives
- Research on functionalized diaza-dienes has demonstrated their utility in forming highly substituted pyridine and pyrrole derivatives, relevant to the chemical behavior of (S)-tetrahydro-pyridazine derivatives (Uršič et al., 2008).
5. Synthesis of Pyrrololabdanoids from Lambertianic Acid
- The treatment of lambertianic acid methyl ester and its reaction with primary amines to yield pyrrol-2(5H)-ones and pyridazine derivatives has implications for similar ester transformations (Chernov et al., 2006).
6. Novel Synthesis of Anabasine Analogues
- A novel synthesis approach for anabasine analogues involving pyridazine moieties provides insights into the synthetic manipulation of pyridazine-based compounds (Stehl et al., 2002).
7. Synthesis and Derivatives of Thieno[3,2-c]pyridazine
- The synthesis of Thieno[3,2-c]pyridazine and its derivatives, starting from its 6-carboxylic acid, offers relevant information on the synthesis of pyridazine-based structures (Poole & Rose, 1971).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or chemical synthesis .
特性
IUPAC Name |
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDHJHPFRZXSJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester 3-methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
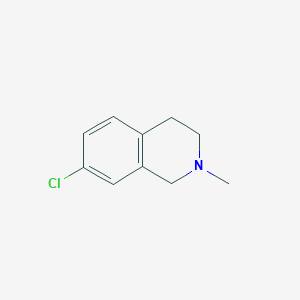
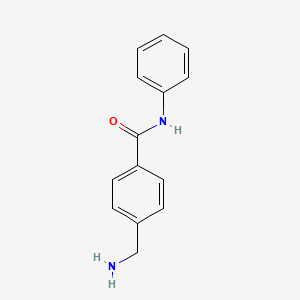
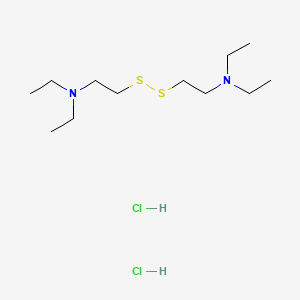
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)


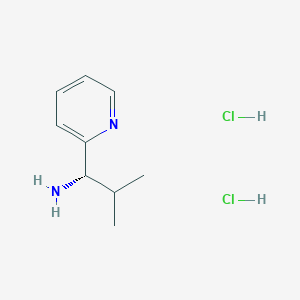
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
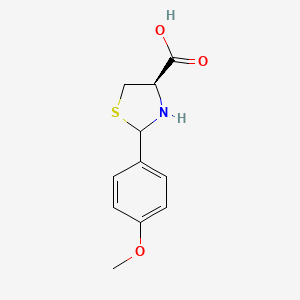

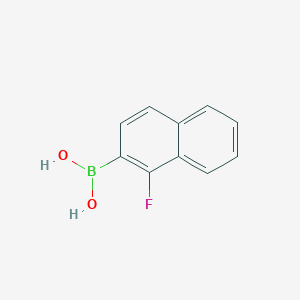

amine](/img/structure/B3117296.png)